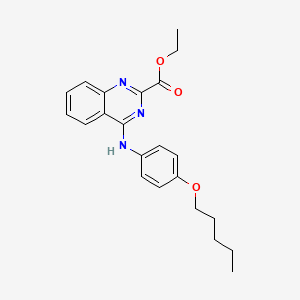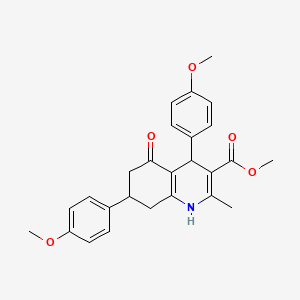![molecular formula C26H20ClFN2O5 B11592796 6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592796.png)
6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como amino, cloro, etoxi, fluorobencilo y dioxolocroman
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo generalmente implica múltiples pasos, incluida la formación del núcleo dioxolocroman, la introducción del grupo amino y la posterior funcionalización con los grupos cloro, etoxi y fluorobencilo. Los métodos de síntesis comunes incluyen:
Acilación de Friedel-Crafts: Esta reacción introduce el grupo acilo en el anillo aromático, seguido de una reducción de Clemmensen para convertir el grupo acilo en un alcano.
Acoplamiento de Suzuki-Miyaura: Esta reacción de acoplamiento cruzado catalizada por paladio se utiliza para formar enlaces carbono-carbono entre el haluro de arilo y el ácido borónico.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas de síntesis anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, potencialmente formando óxidos o hidróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, a menudo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reemplazo de un grupo funcional por otro, como halogenación o nitración.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono para reacciones de hidrogenación.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura única y grupos funcionales.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores u otras biomoléculas, potencialmente inhibiendo o activando su función. Esta interacción puede conducir a varios efectos biológicos, como la inhibición del crecimiento celular o la inducción de la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
6-amino-8-{3-cloro-5-etoxi-4-[(2-fluorobencil)oxi]fenil}-8H-[1,3]dioxolo[4,5-g]croman-7-carbonitrilo es único debido a su combinación de grupos funcionales y al núcleo dioxolocroman. Esta estructura proporciona propiedades químicas y biológicas distintas que la diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C26H20ClFN2O5 |
|---|---|
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
6-amino-8-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C26H20ClFN2O5/c1-2-31-23-8-15(7-18(27)25(23)32-12-14-5-3-4-6-19(14)28)24-16-9-21-22(34-13-33-21)10-20(16)35-26(30)17(24)11-29/h3-10,24H,2,12-13,30H2,1H3 |
Clave InChI |
JKMTYLQJHFFYMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Cl)OCC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-(Adamantan-1-YL)-3-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}prop-2-EN-1-one](/img/structure/B11592719.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592732.png)
![{2-ethoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11592738.png)
![2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592742.png)
![(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592749.png)

![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11592764.png)
![(6Z)-6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592765.png)
![(2Z)-2-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592768.png)
![2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11592772.png)
![4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11592773.png)
![6-(3-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592787.png)
![5-Methyl-2,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11592794.png)
